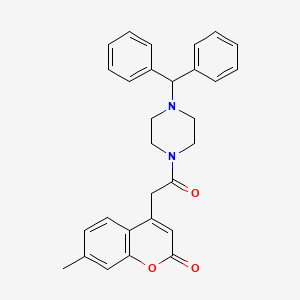

4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

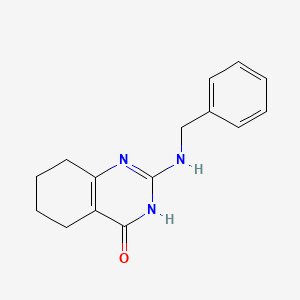

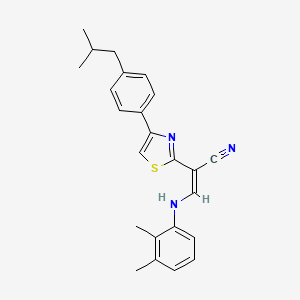

The compound appears to contain a benzhydrylpiperazine moiety, a chromenone moiety, and an ethyl ketone linker. Benzhydrylpiperazine derivatives have been studied for their potential biological activities . Chromenone, also known as coumarin, is a fragrant organic compound that has been used in the manufacture of perfumes and as a precursor for the synthesis of a number of synthetic anticoagulant pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely show the typical features of benzhydrylpiperazines and chromenones, including aromatic rings and a piperazine ring. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

Benzhydrylpiperazines can participate in various chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring . Chromenones, being aromatic ketones, can undergo a variety of reactions including nucleophilic addition at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, benzhydrylpiperazines are generally solid at room temperature, while chromenones are often crystalline solids .Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis of novel compounds related to "4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one" exhibiting significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, showing inhibitory activities comparable to standard treatments. The structure-activity relationship of these compounds has been explored, revealing their potential as therapeutic agents against infectious diseases (Mandala et al., 2013).

Cardiovascular Protective Effects

Another study focused on a derivative compound's protective effects against cardiac remodeling in an induced myocardial infarction model in rats. This research demonstrates the compound's potential in reducing cardiac dysfunction markers and improving the thrombolytic process, indicating its use as a preventive agent against thrombosis in acute myocardial infarction (Emna et al., 2020).

Anticancer Potential

Investigations into N-benzhydrylpiperazine clubbed with other pharmacophores have demonstrated significant inhibitory growth effects against various cancer cells, including HeLa cancer cells. These studies shed light on the mechanisms of inducing apoptosis, suggesting the compounds' potential as chemotherapeutic agents (Khanam et al., 2018).

Antioxidant Properties

Certain derivatives have shown promising antioxidant activities in vitro, indicating their potential in mitigating oxidative stress-related diseases. The synthesis and evaluation of these compounds reveal their ability to scavenge free radicals, which could be beneficial in developing treatments for conditions associated with oxidative stress (Stanchev et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit human carbonic anhydrase (hca), a zinc-containing enzyme . This enzyme catalyzes a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one interacts with its target by forming polar and hydrophobic interactions in the active site of the enzyme . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .

Biochemical Pathways

The inhibition of human carbonic anhydrase can affect various physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

The inhibition of human carbonic anhydrase can lead to a decrease in the production of bicarbonate and proton ions, which can affect various physiological processes .

Future Directions

properties

IUPAC Name |

4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O3/c1-21-12-13-25-24(20-28(33)34-26(25)18-21)19-27(32)30-14-16-31(17-15-30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,29H,14-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDTVSOINKDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)

![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2700142.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)